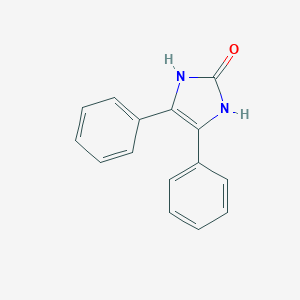

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-

Description

The exact mass of the compound 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-diphenyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWYWGRTWUVTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30982744 | |

| Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-36-4 | |

| Record name | 642-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one

Foreword: Unveiling a Privileged Scaffold

The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and anticonvulsant properties.[1][3][4][5] Among these, 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, also known as 4,5-diphenyl-2-imidazolidinone, stands out as a key intermediate and a pharmacologically relevant molecule in its own right. This guide provides a comprehensive overview of its synthesis and rigorous characterization, offering field-proven insights for researchers and drug development professionals.

Strategic Synthesis: The Benzil-Urea Condensation

The most prevalent and efficient route to 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one involves the base-catalyzed condensation of benzil and urea.[6][7] This reaction, while seemingly straightforward, is a classic example of a molecular rearrangement that dictates the final product.

Reaction Mechanism: A Benzilic Acid-Type Rearrangement

The condensation of benzil with urea in the presence of a strong base like potassium hydroxide in an alcoholic solvent does not proceed through a simple cyclization. Instead, it involves a fascinating benzilic acid-type rearrangement.[7][8]

Initially, the base deprotonates urea, creating a potent nucleophile.[6] This urea anion then attacks one of the carbonyl carbons of benzil. What follows is not a direct attack on the second carbonyl group, but a 1,2-phenyl shift, characteristic of the benzilic acid rearrangement. This rearrangement is a critical step, leading to the formation of a stable 5,5-diphenylhydantoin intermediate, which is then converted to the desired product. It has been shown that under these conditions, urea is a better nucleophile and reacts faster with benzil than the hydroxide ion.[9]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds [biolmolchem.com]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Crystal Structure Analysis of 4,5-diphenyl-imidazolone

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the crystal structure of 4,5-diphenyl-imidazolone. This imidazolone core is a key pharmacophore in medicinal chemistry, and a thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. This document will detail the synthesis, crystallization, and in-depth X-ray crystallographic analysis of 4,5-diphenyl-imidazolone, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of Imidazolone Scaffolds

Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets.[3] 4,5-diphenyl-imidazolone, a key derivative, presents a unique structural motif that has garnered significant interest. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation of such molecules, providing precise data on bond lengths, bond angles, and intermolecular interactions. This guide will walk through the process of obtaining and analyzing the crystal structure of this important heterocyclic compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The synthesis of 4,5-diphenyl-imidazolone can be approached through a multi-component reaction, a powerful strategy for creating molecular complexity in a limited number of steps.

Synthetic Protocol

A plausible and efficient synthesis of a 4,5-diphenyl-imidazole core, which can be a precursor to the imidazolone, involves the condensation of benzil, an appropriate aldehyde, and a nitrogen source like ammonium acetate in a suitable solvent such as glacial acetic acid.[4][5]

Experimental Protocol: Synthesis of a 4,5-diphenyl-imidazole precursor

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of benzil, a suitable aldehyde (e.g., formaldehyde or a derivative), and an excess of ammonium acetate.

-

Solvent: Add glacial acetic acid as the solvent.

-

Reaction Conditions: Heat the mixture to reflux with continuous stirring for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

-

Purification: Filter the solid product, wash with water to remove any residual acetic acid and salts, and then neutralize with a dilute solution of sodium bicarbonate. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the desired 4,5-diphenyl-imidazole precursor.[4]

To obtain the target 4,5-diphenyl-imidazolone, a subsequent oxidation or modification of the precursor may be necessary, depending on the specific synthetic route chosen.

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the resolution and accuracy of the final structure. Slow evaporation is a commonly employed and effective technique.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve the purified 4,5-diphenyl-imidazolone in a minimal amount of a suitable solvent. Common choices for imidazole derivatives include ethanol, acetone, or a mixture of solvents like ethanol and dimethylformamide.[1][3]

-

Solution Preparation: Gently warm the solution to ensure the compound is fully dissolved.

-

Evaporation: Loosely cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should begin to form.

-

Harvesting: Carefully harvest the crystals from the mother liquor using a spatula or by decanting the solvent.

The choice of solvent is critical and often requires screening of several options to find the optimal conditions for crystal growth.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data is collected at a controlled temperature, often 100 K, to minimize thermal vibrations and improve the quality of the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.

The following diagram illustrates the general workflow for crystal structure determination:

Caption: Workflow for Crystal Structure Determination.

Structural Features of 4,5-diphenyl-imidazolone: Insights from a Molecular Perspective

Based on the analysis of closely related 4,5-diphenyl-imidazole and imidazolone derivatives, we can anticipate several key structural features for 4,5-diphenyl-imidazolone.

Molecular Geometry

The molecule is expected to be non-planar.[2][7] The phenyl rings at the 4 and 5 positions of the imidazolone ring will likely be twisted out of the plane of the central five-membered ring. The dihedral angles between the imidazole core and the phenyl substituents are a critical parameter, influencing the overall molecular conformation and its potential interactions with biological macromolecules. For instance, in a related 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, the dihedral angles between the imidazole ring and the two phenyl rings at the 4 and 5 positions are 76.17(10)° and 18.50(9)°, respectively.[2]

Intermolecular Interactions and Crystal Packing

The crystal packing is expected to be stabilized by a network of intermolecular interactions. Hydrogen bonding is a dominant force in the crystal structures of many imidazole derivatives.[1] In the case of 4,5-diphenyl-imidazolone, N-H···O hydrogen bonds involving the imidazolone ring are highly probable, leading to the formation of chains or more complex three-dimensional networks.[1]

C-H···π interactions are also likely to play a significant role in the crystal packing, where a hydrogen atom on a phenyl ring interacts with the π-system of an adjacent phenyl or imidazole ring.[2][7] These weak interactions are crucial for the overall stability of the crystal lattice.

The following table summarizes typical crystallographic data for a related 4,5-diphenyl-imidazole derivative to provide a reference for what might be expected for 4,5-diphenyl-imidazolone.

| Parameter | Example Value for a 4,5-diphenyl-imidazole derivative[1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7847(7) |

| b (Å) | 17.5077(14) |

| c (Å) | 19.8332(19) |

| β (°) | 92.783(8) |

| Z | 4 |

Spectroscopic Characterization: A Complementary Approach

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the compound in solution and confirming its chemical identity.

-

¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern.

-

FT-IR Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule, such as the C=O stretch of the imidazolone ring and the N-H stretch.

Polymorphism: A Critical Consideration in Drug Development

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit different physicochemical properties, including solubility, stability, and bioavailability.[8] Therefore, a thorough polymorphic screen is a crucial step in the characterization of any new active pharmaceutical ingredient. This involves crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

The following diagram illustrates the logical relationship in a polymorphism study:

Caption: Polymorphism Study Workflow.

Conclusion: From Structure to Function

The crystal structure analysis of 4,5-diphenyl-imidazolone provides invaluable insights into its molecular conformation and intermolecular interactions. This information is fundamental for understanding its structure-activity relationships and for the rational design of new and improved therapeutic agents. The detailed experimental protocols and theoretical considerations presented in this guide offer a robust framework for researchers engaged in the structural elucidation of this important class of heterocyclic compounds. By combining meticulous synthesis and crystallization with rigorous X-ray diffraction analysis, the scientific community can continue to unlock the full therapeutic potential of imidazolone derivatives.

References

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.

- Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).

- Kumar, S., et al. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Acta Poloniae Pharmaceutica, 67(3), 243-248.

- Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL)-2,3-DIMETHYL-1-PHENYL-1,2-DIHYDROPYRZOL-5-ONE. RASĀYAN J. Chem, 12(2), 773-779.

- Mol Divers. (2021). Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. PubMed, 25(2), 877-888.

- Prakash, C., et al. (2018). Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. Journal of Applicable Chemistry, 7(5), 1234-1243.

- Marzouk, M. M., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.

- El Moutaouakil, A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one N,N-dimethylformamide hemisolvate.

- Prakash, C., et al. (2018). Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1- (4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. International Journal of Chemical Studies, 6(5), 23-28.

-

IUCr. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one N,N-dimethylformamide hemisolvate. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-formylphenol nitrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray crystal structure studies and molecular docking analysis of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]

-

PubMed. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. Retrieved from [Link]

- Mohamed, S. K., et al. (2017). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.

- Alsubari, A. A., et al. (2023). 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one.

-

PubChem. (n.d.). 4,5-Diphenyl-2H-imidazol-2-one. Retrieved from [Link]

- Cui, L.-J. (2009). 4,5-Diphenyl-2-p-tolyl-1H-imidazol-3-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1361.

-

ResearchGate. (2014). Synthesis , characterization 4,5-di phenyl imidazoles Introduction. Retrieved from [Link]

-

PubMed. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Retrieved from [Link]

-

ResearchGate. (2023). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Retrieved from [Link]

-

DSpace. (n.d.). DESIGN, SYNTHESIS, BIOACTIVITY AND MOLECULAR DOCKING OF IMIDAZOLONE DERIVATIVES HAVING HYDROPHILIC AND LIPOPHILIC FUNCTIONALITIES. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis, Characterization and Molecular Modeling of Some New Imidazolone Derivatives. Retrieved from [Link]_COX-2_Inhibitors)

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one N,N-dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

A Spectroscopic Guide to the Structural Elucidation of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (also known as 4,5-diphenyl-2-imidazolinone), a key heterocyclic scaffold in medicinal chemistry and materials science. While this compound is readily synthesized, a consolidated public repository of its complete spectral data is not easily accessible. This document, therefore, serves as a comprehensive reference for researchers, synthesizing expected spectral characteristics with data from analogous structures. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not only the spectral assignments but also the causal logic behind them. This guide is designed to empower researchers in drug development and organic synthesis to confidently identify and characterize this important molecule.

Introduction and Molecular Structure

1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (C₁₅H₁₂N₂O, Molar Mass: 236.27 g/mol ) is a cyclic urea derivative built upon a five-membered imidazole core. The presence of two phenyl substituents at the C4 and C5 positions lends significant steric and electronic features to the molecule, making it a valuable building block for designing compounds with diverse biological activities. Accurate structural confirmation is the bedrock of any chemical research, and for this, a multi-technique spectroscopic approach is indispensable. By combining NMR, IR, and MS, we can map the molecule's carbon-hydrogen framework, identify its key functional groups, and confirm its molecular weight and fragmentation behavior, thereby creating a self-validating system of characterization.

A common and efficient synthesis involves the condensation of benzil with urea, a reaction that provides a straightforward route to the core structure.

Caption: Structure of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, both ¹H and ¹³C NMR provide definitive structural proof.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, characterized by two main regions. Due to the molecule's symmetry, the two N-H protons are chemically equivalent, as are the two phenyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet (m) | 10H | Protons of two C₆H₅ groups |

| ~ 9.0 - 11.0 | Broad Singlet (br s) | 2H | Two N-H protons |

Interpretation and Expertise:

-

Aromatic Protons (10H): The protons on the two phenyl rings are electronically similar, leading to overlapping signals that typically resolve into a complex multiplet. Their appearance in the 7.2-7.5 ppm range is characteristic for standard phenyl groups attached to sp² carbons.[1][2]

-

Amide Protons (2H): The N-H protons of the cyclic urea are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is highly sensitive to the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, these protons are clearly observable and their downfield shift is indicative of their attachment to an electron-withdrawing system.

Experimental Protocol (¹H NMR):

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the non-equivalent carbons and information about their chemical environment. Given the molecule's symmetry, we expect to see 5 distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C2 (C=O) |

| ~ 135 - 140 | C-ipso (Phenyl) |

| ~ 128 - 130 | C-ortho, C-meta, C-para (Phenyl) |

| ~ 125 - 130 | C4, C5 |

Interpretation and Expertise:

-

Carbonyl Carbon (C2): The most downfield signal corresponds to the carbonyl carbon of the urea moiety. Its chemical shift, predicted to be above 150 ppm, is highly characteristic and serves as a key identifier for this functional group.

-

Olefinic and Aromatic Carbons (C4, C5, Phenyl): The remaining signals appear in the congested aromatic region (125-140 ppm). The two equivalent sp² carbons of the imidazole ring (C4 and C5) are expected in this range. The phenyl groups should produce four signals: a lower intensity signal for the ipso-carbon (the carbon attached to the imidazole ring) and three higher intensity signals for the ortho, meta, and para carbons. Precise assignment often requires advanced 2D NMR techniques, but the presence of these signals confirms the diphenyl-substituted core.[1][3]

Experimental Protocol (¹³C NMR):

-

Prepare a more concentrated sample (20-50 mg in 0.6 mL of solvent) than for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

A longer acquisition time may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons like C2, C4, C5, and the ipso-phenyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3400 | Medium-Broad | N-H Stretch | Amide (N-H) |

| > 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 1690 - 1720 | Strong, Sharp | C=O Stretch | Cyclic Urea (Lactam) |

| 1450 - 1600 | Medium-Strong | C=C Stretch | Aromatic & Imidazole Ring |

| 1200 - 1300 | Medium | C-N Stretch | Amide (C-N) |

Interpretation and Expertise: The IR spectrum provides a clear fingerprint of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.

-

N-H Stretching: A prominent broad absorption band in the region of 3200-3400 cm⁻¹ is a definitive indicator of the N-H bonds. Broadening occurs due to intermolecular hydrogen bonding in the solid state.[4][5]

-

C=O Stretching: The most intense and sharp peak in the spectrum is expected between 1690-1720 cm⁻¹. This absorption is characteristic of the carbonyl group in a five-membered cyclic urea, which experiences ring strain that typically increases the frequency compared to an open-chain amide.[5]

-

C=C Stretching: Multiple bands of medium to strong intensity between 1450-1600 cm⁻¹ confirm the presence of the aromatic phenyl rings and the C=C double bond within the imidazole core.[4][6]

-

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic rings.

Experimental Protocol (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the crystalline sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer further structural clues. For this molecule, Electron Impact (EI) is a common ionization method.

-

Molecular Formula: C₁₅H₁₂N₂O

-

Exact Mass: 236.0950

-

Molecular Weight: 236.27

Predicted Fragmentation Pattern:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Formula |

| 236 | Molecular Ion [M]⁺ | [C₁₅H₁₂N₂O]⁺ |

| 208 | [M - CO]⁺ | [C₁₄H₁₂N₂]⁺ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 103 | Phenylacetylene Cation | [C₈H₅]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Interpretation and Expertise: The mass spectrum validates the molecular weight and provides insight into the molecule's stability and connectivity.

-

Molecular Ion Peak ([M]⁺): A strong peak at m/z = 236 is expected, confirming the molecular weight of the compound.

-

Key Fragmentations: The fragmentation pathway helps piece the structure together. A logical first fragmentation is the loss of a stable neutral molecule, carbon monoxide (CO, 28 Da), from the urea moiety, leading to a significant fragment at m/z 208. Subsequent fragmentations involving the cleavage of the phenyl groups are also anticipated, leading to common aromatic fragments like the phenyl cation at m/z 77. The presence of a fragment at m/z 103 could arise from the cleavage of the central ring.

Caption: A plausible mass spectrometry fragmentation pathway for the molecule.

Experimental Protocol (EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detect the ions to generate the mass spectrum.

Conclusion

The structural characterization of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one is unequivocally achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, identifying the symmetric diphenyl substitution and the cyclic urea core. IR spectroscopy provides a distinct fingerprint of the key functional groups, most notably the strong C=O stretch and the broad N-H absorption. Finally, mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. Together, these methods form a self-validating analytical workflow, providing researchers with the confidence needed to proceed with their work in drug discovery and chemical synthesis.

References

- Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences.

- SpectraBase. (n.d.). 4,5-Diphenyl-2-imidazolidinone. John Wiley & Sons, Inc. Retrieved from SpectraBase.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for [Title of Paper containing 2,4,5-triphenyl-1H-imidazole data].

- ResearchGate. (n.d.). IR spectrum of imidazole derivatives.

- El-Metwally, A. M., & Khalil, A. M. (2010). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Acta Chimica Slovenica, 57, 941–947.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data Resource. (This is a general reference for typical chemical shift ranges).

- ResearchGate. (n.d.). FTIR spectrum of 2,4,5-triphenyl-1H-imidazole. Scientific diagram from a publication on the synthesis of imidazole complexes.

- ResearchGate. (n.d.). a¹H NMR spectrum of 4, 4′ (4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one

Abstract: This guide provides a comprehensive examination of the synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the core reaction mechanism, present a detailed experimental protocol, and discuss the critical parameters that govern the reaction's outcome. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this synthetic pathway. The imidazole scaffold is a cornerstone in the development of therapeutic agents, known for its presence in a wide array of biologically active molecules, including antifungal and anti-diabetic agents.[1][2]

Introduction and Strategic Overview

1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, also known as 4,5-diphenyl-2-imidazolone, is a derivative of the imidazole heterocyclic system. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it a valuable scaffold in supramolecular chemistry and a key intermediate in the synthesis of more complex molecules, including N-heterocyclic carbene (NHC) precursors and potential pharmaceutical agents.[3][4]

The most fundamental and widely recognized synthesis for this class of compounds involves the condensation of an α-dicarbonyl compound, specifically benzil, with urea. This reaction leverages the nucleophilicity of urea's nitrogen atoms and the electrophilicity of benzil's carbonyl carbons to construct the five-membered imidazolone ring.

However, the reaction between benzil and urea is mechanistically complex. Under certain conditions, particularly strong alkaline conditions, the reaction can preferentially yield 5,5-diphenylhydantoin (phenytoin), an important anticonvulsant drug, through a benzilic acid-type rearrangement.[5][6][7] Therefore, controlling the reaction conditions is paramount to selectively synthesizing the desired 4,5-diphenyl isomer. This guide will focus on the direct condensation pathway leading to 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one and provide insights into mitigating the rearrangement side reaction.

Core Reaction Mechanism: Direct Condensation Pathway

The synthesis proceeds via a double condensation reaction between benzil and urea. The mechanism can be catalyzed by either acid or base, which serve to activate the carbonyl or the urea, respectively. The following steps delineate the generally accepted pathway for direct condensation.

-

Step 1: Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of urea on an electrophilic carbonyl carbon of benzil. This forms a tetrahedral carbinolamine intermediate. In alkaline media, urea is first deprotonated to the more nucleophilic ureate anion, which accelerates this initial attack.[5][7]

-

Step 2: First Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form a mono-imine intermediate.

-

Step 3: Intramolecular Cyclization: The second amino group of the urea moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key step forms the five-membered heterocyclic ring structure.

-

Step 4: Final Dehydration: A final dehydration step occurs to eliminate the second molecule of water, creating a double bond within the ring and forming the stable, conjugated 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one product.

Mechanistic Diagram

Caption: Proposed mechanism for the synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.

Field Insights: The Benzilic Acid Rearrangement Competition

A critical consideration for any researcher performing this synthesis is the potential for an alternative mechanistic pathway: the benzilic acid rearrangement. This pathway is particularly favored under strong basic conditions (e.g., concentrated KOH).

-

Initial Attack: The reaction begins similarly, with the ureate anion attacking a benzil carbonyl.

-

[5][8]-Phenyl Shift: Instead of cyclization via the second nitrogen, the intermediate undergoes a rapid intramolecular rearrangement where one of the phenyl groups migrates to the adjacent carbonyl carbon. This is the characteristic step of the benzilic acid rearrangement.[6][7]

-

Cyclization: The urea nitrogens then cyclize onto the newly formed carboxylate-like group to form the hydantoin ring system.

This rearrangement leads to the formation of 5,5-diphenylhydantoin, an isomer of the desired product. Therefore, to favor the synthesis of the 4,5-diphenyl isomer, reaction conditions must be carefully chosen. Using milder bases or even acidic conditions can suppress the phenyl migration and promote the direct condensation pathway.

Experimental Protocol

This protocol provides a robust, self-validating methodology for the synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one. The causality for each step is explained to ensure scientific integrity.

Materials and Equipment

| Reagent/Material | Specification | Equipment |

| Benzil (C₁₄H₁₀O₂) | 98% Purity | Round-bottom flask (100 mL) |

| Urea (CH₄N₂O) | 99% Purity | Reflux condenser |

| Glacial Acetic Acid | ACS Grade | Heating mantle with magnetic stirrer |

| Ethanol | 95% or Absolute | Buchner funnel and filter flask |

| Distilled Water | Beakers, Graduated cylinders | |

| Sodium Bicarbonate | Saturated Solution | pH paper or meter |

| Melting point apparatus |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzil (4.20 g, 20 mmol) and urea (2.40 g, 40 mmol).

-

Expertise Note: A 2:1 molar excess of urea is used to ensure the complete consumption of the more expensive benzil and to shift the reaction equilibrium towards the product.

-

-

Solvent Addition: Add 40 mL of glacial acetic acid to the flask. Swirl to dissolve the solids.

-

Expertise Note: Glacial acetic acid serves as both a solvent and an acid catalyst. The acidic environment protonates the carbonyl oxygens of benzil, increasing their electrophilicity and facilitating the nucleophilic attack by urea, while disfavoring the base-catalyzed benzilic acid rearrangement.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-3 hours.

-

Trustworthiness Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to determine the point of complete benzil consumption. This provides a validation checkpoint before proceeding to work-up.

-

-

Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the cooled mixture into approximately 150 mL of cold water in a beaker.

-

Expertise Note: Pouring the acidic reaction mixture into water causes the product, which is insoluble in water, to precipitate out completely.

-

-

Neutralization and Filtration: Stir the aqueous suspension for 15 minutes. Slowly add a saturated solution of sodium bicarbonate until the mixture is neutralized (pH ~7). This step is crucial to remove residual acetic acid. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with two portions of cold distilled water (2 x 30 mL) to remove any remaining salts and water-soluble impurities.

-

Purification and Drying: Recrystallize the crude solid from hot ethanol. Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven. The final product is a white to off-white crystalline solid with a melting point >300 °C.[9]

Experimental Workflow Diagram

Caption: Standard laboratory workflow for the synthesis and purification of the target compound.

Summary and Outlook

The synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one via the condensation of benzil and urea is a classic yet nuanced transformation in heterocyclic chemistry. Success hinges on a thorough understanding of the underlying reaction mechanism and the critical role of the catalyst in directing the pathway away from the competing benzilic acid rearrangement. The acid-catalyzed protocol detailed herein provides a reliable method for obtaining the desired 4,5-diphenyl isomer. For drug development professionals, mastery of this synthesis is foundational, as the resulting imidazolone scaffold serves as a versatile platform for generating novel derivatives with potential therapeutic applications.[4][10] Future research may focus on developing more sustainable, solvent-free, or mechanochemical methods to further enhance the efficiency and environmental profile of this important reaction.[7]

References

- Whittaker, N. Mechanistic studies in the chemistry of urea. Part 2. Reaction with benzil, 4,4′-dimethylbenzil, and 4,4′-dimethoxybenzil. Journal of the Chemical Society, Perkin Transactions 2, (1977).

- Whittaker, N. Mechanistic studies in the chemistry of urea. Part 4. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution. Journal of the Chemical Society, Perkin Transactions 2, (n.d.).

- Karmakar, A. C.

- Stolar, T., et al. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Chemistry – A European Journal, (2022).

- Chegg.

- Ott, I., et al. imidazol-2-ylidene as new ligand for the design of antitumor-active (N-heterocyclic carbene)gold(I) complexes. Refubium - Freie Universität Berlin, (2025).

- Sigma-Aldrich. 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97%. (n.d.).

- ResearchGate.

- PubMed. Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors. PubMed, (n.d.).

- Puratchikody, A., et al. Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, (2005).

- PubMed. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. PubMed, (2021).

- PubMed Central. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.).

Sources

- 1. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic studies in the chemistry of urea. Part 2. Reaction with benzil, 4,4′-dimethylbenzil, and 4,4′-dimethoxybenzil - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic studies in the chemistry of urea. Part 4. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97 642-36-4 [sigmaaldrich.com]

- 10. ijpsonline.com [ijpsonline.com]

fundamental properties of diphenyl-imidazolone derivatives

An In-Depth Technical Guide to the Fundamental Properties of Diphenyl-Imidazolone Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the diphenyl-imidazolone scaffold, a privileged structure in both medicinal chemistry and materials science. We will delve into the core physicochemical and biological properties of these derivatives, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.

The Diphenyl-Imidazolone Core: A Scaffold of Versatility

The imidazole ring is a fundamental five-membered heterocycle found in numerous natural products, including the amino acid histidine and purines.[1][2][3] Its ionizable and polar nature often enhances the pharmacokinetic profiles of drug candidates.[3] The diphenyl-imidazolone moiety, a prominent class of imidazole derivatives, is characterized by a central imidazolone ring substituted with phenyl groups. A well-known example is the 2,4,5-triphenyl-1H-imidazole, commonly known as lophine, which was the first synthetic compound reported to exhibit chemiluminescence.[4][5] This core structure serves as a versatile template for developing a wide array of compounds with tunable electronic and biological properties.

The inherent properties of the lophine scaffold have made it a focal point for research, leading to applications as chemo- and biosensors, fluorescent materials, and a diverse range of therapeutic agents.[5][6]

Synthesis and Elaboration of the Diphenyl-Imidazolone Scaffold

The construction of the diphenyl-imidazolone core is accessible through several synthetic strategies, ranging from classical multi-component reactions to modern, sustainable methods.

Synthetic Strategies: From Classic Condensations to Green Chemistry

The most common and historically significant method for synthesizing 2,4,5-triaryl-substituted imidazoles (lophines) is a three-component condensation reaction.[7] This typically involves an aldehyde (e.g., benzaldehyde), a 1,2-dicarbonyl compound (e.g., benzil), and an ammonia source (e.g., ammonium acetate) in a suitable solvent like acetic acid.[7]

In recent years, a strong emphasis on green and sustainable chemistry has driven the development of solvent-free and catalyzed approaches.[5][6] These methods offer significant advantages, including reduced waste, lower costs, and easier operational procedures.[5][6] Techniques such as microwave irradiation and grinding, often in the presence of solid-supported catalysts, have proven highly effective in accelerating these reactions and improving yields.[5]

For the synthesis of 2,4-diaryl-5(4H)-imidazolones, a common route involves the condensation of an oxazolone derivative with a substituted aromatic amine in boiling acetic acid.[8] This pathway allows for the introduction of diverse substituents at the N-1 position of the imidazolone ring.

Experimental Protocol: One-Pot Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol outlines a standard laboratory procedure for the synthesis of lophine, adapted from established methods.[7]

Materials:

-

Benzil (5.25 g, 25 mmol)

-

Benzaldehyde (2.5 mL, approx. 25 mmol)

-

Ammonium acetate (10 g, 130 mmol)

-

Glacial acetic acid (100 mL)

-

Ethanol

-

Deionized water

-

Ammonium hydroxide (30% solution)

Procedure:

-

Combine benzil, benzaldehyde, and ammonium acetate in a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

Add 100 mL of glacial acetic acid to the flask.

-

Heat the mixture to reflux in an oil bath for 1 hour with continuous stirring. The solution will turn yellow/orange.

-

After 1 hour, remove the flask from the heat and allow it to cool to room temperature.

-

Pour the cooled reaction mixture into 300 mL of deionized water. A precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Neutralize the filtrate with a 30% ammonium hydroxide solution to precipitate any additional product. Collect this solid by vacuum filtration.

-

Combine all the collected solids and recrystallize from aqueous ethanol to obtain pure lophine as a pale-yellow solid.

-

Dry the product in a vacuum oven, then record the final yield and melting point. Characterize using IR and ¹H NMR spectroscopy.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as both the solvent and an acid catalyst for the condensation reactions.

-

Ammonium Acetate: Acts as the source of both nitrogen atoms for the imidazole ring. It is in equilibrium with ammonia in the acidic medium.[7]

-

Reflux: Provides the necessary thermal energy to overcome the activation energy of the multiple condensation and cyclization steps.

-

Precipitation in Water: Lophine is sparingly soluble in water, allowing for its easy separation from the acetic acid and other water-soluble reagents.

-

Neutralization: Ensures that any dissolved product in the acidic filtrate is precipitated, maximizing the yield.

Visualization: General Synthetic Pathway

The following diagram illustrates the general multi-component reaction for the synthesis of lophine derivatives.

Caption: Multi-component synthesis of lophine derivatives.

Core Physicochemical Properties

The utility of diphenyl-imidazolone derivatives in materials science is rooted in their unique photophysical properties, while their drug-like potential is defined by their structural and electronic characteristics.

Photophysical Characteristics

Many diphenyl-imidazolone derivatives exhibit fascinating optical behaviors, including chemiluminescence, fluorescence, and sensitivity to their environment (solvatochromism).

-

Chemiluminescence and Fluorescence: Lophine and its analogs are renowned for their chemiluminescent properties, emitting light upon oxidation, often in the presence of a base and an oxidant like hydrogen peroxide.[9] They also typically display fluorescence, absorbing light in the UV-A range (320-360 nm) and emitting in the blue-to-green region of the visible spectrum.[9][10] The quantum yield and emission wavelength can be tuned by modifying the substituents on the phenyl rings.[10]

-

Solvatochromism and Halochromism (pH Sensitivity): The photophysical properties of these compounds can be highly dependent on the polarity of the solvent and the pH of the medium.[11][12] This is often due to changes in the intramolecular charge transfer (ICT) character of the molecule's excited state.[10][11] For example, varying the pH can protonate or deprotonate the imidazole nitrogen, leading to significant shifts in the absorption and emission spectra, a phenomenon known as halochromism.[11][12] This property is particularly valuable for developing chemical sensors.

Data Presentation: Photophysical Properties of Selected Derivatives

The table below summarizes key photophysical data for representative diphenyl-imidazolone derivatives.

| Compound ID | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Ref. |

| Lophine | Unsubstituted | Methanol | ~329 | - | - | [9] |

| DPI-BA | 2-(p-CHO-phenyl) | THF:H₂O | ~360 | ~501 (Green) | Not Reported | [11][12] |

| PK1 | Phenanthro[9,10-d] | Dichloromethane | ~350 | ~440 (Blue) | 0.268 | [10] |

| PK2 | N1-phenyl-phenanthro | Dichloromethane | ~420 | ~520 (Green) | 0.145 | [10] |

Experimental Protocol: Characterization of Photophysical Properties

This protocol provides a standard workflow for measuring the absorption and fluorescence spectra of a diphenyl-imidazolone derivative.

Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths and the fluorescence quantum yield (Φ_F).

Materials:

-

Diphenyl-imidazolone derivative sample

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dichloromethane)

-

Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer (spectrofluorometer)

-

1 cm path length quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the sample compound in a chosen solvent at a concentration of ~1 mM.

-

Absorption Spectroscopy:

-

Prepare a dilute solution (~10 µM) from the stock solution.

-

Record the UV-Vis absorption spectrum from 250 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Fluorescence Spectroscopy:

-

Using the same dilute solution, excite the sample at its λ_abs.

-

Record the emission spectrum over a range starting ~10 nm above the excitation wavelength to 700 nm.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a series of solutions of both the sample and the standard (e.g., quinine sulfate) with absorbances less than 0.1 at the excitation wavelength to minimize re-absorption effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.

-

Self-Validation and Trustworthiness:

-

Keeping absorbance below 0.1 is critical to ensure a linear relationship between absorbance and fluorescence intensity, a cornerstone of this method.

-

Using a well-characterized standard fluorophore provides a reliable benchmark. The choice of standard should ideally have absorption and emission profiles close to the sample.

-

Consistency in experimental parameters (e.g., cuvette path length, excitation/emission slit widths) is essential for reproducibility.

Biological Activities and Drug Development Potential

The diphenyl-imidazolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities.[4]

Spectrum of Bioactivity and Structure-Activity Relationships (SAR)

Derivatives have been extensively explored as anti-inflammatory, analgesic, antimicrobial, and anticancer agents, among others. The specific activity is dictated by the nature and position of substituents on the aryl rings and the imidazolone core.

-

Anti-inflammatory and Analgesic Activity: Many imidazolone derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase-2 (COX-2).[8][13] SAR studies have shown that substitution at the N-1 position with a sulfonamide group can confer high COX-2 selectivity, mimicking the structure of celecoxib.[8] Further modification of this sulfonamide can enhance in vivo activity.[8] These compounds often show concurrent analgesic effects.[14][15]

-

Antimicrobial Activity: The imidazole core is present in many commercial antifungal drugs.[16] Diphenyl-imidazolone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[1][14][16] The SAR for this activity is diverse, but often involves the introduction of halogenated phenyl rings or other lipophilic groups.[16]

-

Targeted Receptor Modulation: Beyond enzyme inhibition, these derivatives can act as potent and selective ligands for various receptors. For instance, specific 2,4-diphenyl-1H-imidazole analogs have been developed as agonists for the cannabinoid CB2 receptor, a target for treating chronic pain.[17] Other series have been optimized as antagonists of the Smoothened receptor for cancer therapy or as inhibitors of Dipeptidyl peptidase 4 (DPP-4) for diabetes treatment.[18][19]

Visualization: SAR for COX-2 Inhibition

This diagram illustrates the key structural features of a diphenyl-imidazolone derivative that contribute to its activity as a COX-2 inhibitor.

Caption: Key structure-activity relationships for COX-2 inhibition.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds in rodents.[8][13]

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

-

Wistar rats (150-200 g)

-

Test diphenyl-imidazolone derivative

-

Reference drug (e.g., Indomethacin or Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plebysmometer or digital calipers

-

Oral gavage needles

Procedure:

-

Acclimatization and Grouping: Acclimatize animals for at least 7 days. Randomly divide them into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound(s) at various doses.

-

Fasting: Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally via gavage.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume (or diameter) of each rat using a plebysmometer or calipers immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the percentage of edema (inflammation) at each time point for each animal: % Edema = [(Vₜ - V₀) / V₀] * 100 where Vₜ is the paw volume at time 't'.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] * 100

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Expertise and Causality:

-

Carrageenan: It is a phlogistic agent that induces a biphasic inflammatory response, allowing for the study of mediators like histamine, serotonin, and prostaglandins.

-

Timing: The 1-hour gap between drug administration and carrageenan injection allows for drug absorption and distribution to the site of action.

-

Measurement: The plebysmometer provides a quantitative and objective measure of inflammation, making the assay reliable and reproducible. This self-validating system ensures that the observed effects are directly quantifiable.

Future Directions and Conclusion

The diphenyl-imidazolone scaffold continues to be a source of significant innovation. Current research is focused on expanding its application into new therapeutic areas and refining its properties for materials science. The development of derivatives with aggregation-induced emission (AIE) properties holds promise for advanced bio-imaging and sensor technology.[20] In drug development, the focus remains on optimizing potency, selectivity, and pharmacokinetic profiles to produce next-generation therapeutics for a wide range of diseases, from chronic pain to cancer.[17][19] The inherent versatility and synthetic accessibility of this scaffold ensure its continued relevance in scientific discovery.

References

-

Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Desai, S. R., & Modha, S. G. (2024). Solvent-Free Approaches for the Synthesis of Lophine Derivatives. Sustainability & Circularity NOW. Available at: [Link]

-

Pavlova, E., et al. (2015). Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals. Luminescence. Available at: [Link]

-

H‐NMR, Photophysical, and pH Studies of 4‐(4,5‐Diphenyl‐1H‐imidazol‐2‐yl)benzaldehyde through Experimental and DFT Theoretical Analysis. ResearchGate. Available at: [Link]

-

Al-Sanea, M. M., et al. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. MDPI. Available at: [Link]

-

Synthesis of Lophine and Conversion into Dimers. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

¹H‐NMR, Photophysical, and pH Studies of 4‐(4,5‐Diphenyl‐1 H ‐imidazol‐2‐yl)benzaldehyde through Experimental and DFT Theoretical Analysis. Scite.ai. Available at: [Link]

-

Synthesis and biological studies of some imidazolinone derivatives. PubMed. Available at: [Link]

-

Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available at: [Link]

-

Design, synthesis and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Nature. Available at: [Link]

-

Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors. PubMed. Available at: [Link]

-

Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. PubMed. Available at: [Link]

-

Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. PubMed. Available at: [Link]

-

Synthesis of new imidazolone derivatives and evaluated their biological activities. ResearchGate. Available at: [Link]

-

A review: Imidazole synthesis and its biological activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

-

Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. Available at: [Link]

-

Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. Available at: [Link]

-

Unveiling photophysical properties and light-induced transformations of imidazolyl-based diimine derivatives. University of Eastern Finland. Available at: [Link]

-

Synthesis, Characterization and Molecular Modeling of Some New Imidazolone Derivatives. ResearchGate. Available at: [Link]

-

The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. Molecules. Available at: [Link]

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scite.ai [scite.ai]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological studies of some imidazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of 4,5-diphenyl-1,3-dihydro-imidazol-2-one: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Privileged Scaffold

The imidazole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Among the vast array of imidazole derivatives, 4,5-diphenyl-1,3-dihydro-imidazol-2-one, with its characteristic diphenyl substitution, has emerged as a "privileged scaffold." This distinction arises from its demonstrated capacity to serve as a versatile template for the development of therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the biological activities associated with this core structure, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential and the experimental methodologies crucial for its investigation.

The inherent value of the 4,5-diphenyl-1,3-dihydro-imidazol-2-one core lies in its synthetic accessibility and the diverse pharmacological profiles exhibited by its derivatives. These compounds have shown promise as anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3][4][5] This guide will dissect these activities, elucidating the underlying experimental evidence and providing detailed protocols to facilitate further research and development in this exciting area.

Synthesis of the Core Moiety: A Foundational Protocol

The synthesis of 4,5-diphenyl-1,3-dihydro-imidazol-2-one and its derivatives often begins with a condensation reaction involving benzil. A common and efficient method involves the reaction of benzil with an appropriate aldehyde and ammonium acetate in a suitable solvent like glacial acetic acid. This multi-component reaction provides a straightforward route to the core imidazole structure.

Experimental Protocol: Synthesis of 2-(Substituted phenyl)-4,5-diphenyl-1H-imidazole Derivatives

This protocol outlines a general procedure for the synthesis of 2-substituted-4,5-diphenyl-1H-imidazoles, which can be adapted for the synthesis of the parent 4,5-diphenyl-1,3-dihydro-imidazol-2-one.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzil and a substituted benzaldehyde.

-

Addition of Reagents: Add an excess of ammonium acetate and glacial acetic acid to the flask.

-

Reflux: Heat the reaction mixture to reflux for a duration of 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the precipitate, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[2]

A Spectrum of Biological Activities: From Neuroprotection to Anti-infectives

The 4,5-diphenyl-1,3-dihydro-imidazol-2-one scaffold has been shown to interact with a variety of biological targets, leading to a broad range of pharmacological effects. The following sections delve into the key activities reported in the literature.

Anticonvulsant Activity: Targeting Neurological Disorders

Derivatives of 4,5-diphenyl-1,3-dihydro-imidazol-2-one have demonstrated significant potential as anticonvulsant agents.[2] The evaluation of this activity is typically performed using the maximal electroshock (MES) seizure model in rodents, a standard preclinical assay for identifying compounds with efficacy against generalized tonic-clonic seizures.

Caption: Workflow for evaluating anticonvulsant activity using the MES model.

While specific data for the parent compound is limited, studies on its derivatives have shown promising results. For instance, a derivative bearing a bromo substitution was identified as a particularly active compound in one study.[2]

| Compound | Substitution | Anticonvulsant Activity (MES model) | Reference |

| Derivative 1 | 2-(2-Bromophenyl) | Most active in the series | [2] |

| Derivative 2 | 2-(4-Methoxyphenyl) | Significant activity | [2] |

Anti-inflammatory and Analgesic Effects: Modulating Pain and Inflammation

The 4,5-diphenyl-1,3-dihydro-imidazol-2-one scaffold has also been explored for its anti-inflammatory and analgesic properties.[4] The carrageenan-induced rat paw edema model is a widely used and reliable method for assessing acute anti-inflammatory activity.

-

Animal Preparation: Acclimatize rats to the laboratory conditions and fast them overnight before the experiment.

-

Compound Administration: Administer the test compound, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

While the precise mechanism for the parent compound is not fully elucidated, many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. It is plausible that derivatives of 4,5-diphenyl-1,3-dihydro-imidazol-2-one may also interact with this pathway.

Caption: Postulated inhibitory effect on the COX pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

Several studies have highlighted the antimicrobial potential of 4,5-diphenyl-1,3-dihydro-imidazol-2-one derivatives against a range of bacterial and fungal strains.[5][6][7] The evaluation of antimicrobial activity is typically conducted using in vitro methods such as the disk diffusion assay or by determining the minimum inhibitory concentration (MIC).

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacterial or fungal) in a suitable broth.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Incubation: Incubate the microtiter plate under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The antimicrobial activity of derivatives can vary significantly based on their substitutions.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Derivative 3c | S. aureus | 15.62 | [5] |

| Derivative 3f | S. aureus | 15.62 | [5] |

| Derivative 3h | C. albicans | 15.62 | [5] |

Anticancer Activity: A Privileged Scaffold in Oncology

The imidazole scaffold is recognized as a "privileged structure" in the development of anticancer drugs, particularly as kinase inhibitors.[8] Gold(I) complexes containing 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene have shown excellent activity against cisplatin-resistant cancer cells.[9][10]

The structural features of the 4,5-diphenyl-1,3-dihydro-imidazol-2-one core make it an attractive candidate for targeting the ATP-binding pocket of various kinases, which are often dysregulated in cancer. For example, derivatives of the related imidazo[4,5-c]pyridin-2-one have been identified as novel Src family kinase (SFK) inhibitors for the treatment of glioblastoma.[11][12]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. diglib.uibk.ac.at [diglib.uibk.ac.at]

- 10. Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one: A Technical Guide to Key Molecular Targets

Introduction: The Promise of the Diphenylimidazolone Scaffold